Triprolidine hydrate hydrochloride
Description
Historical Context of Antihistamine Development and Triprolidine's Emergence
The development of antihistamines began in the early 20th century, with the groundwork laid by Swiss-Italian pharmacologist Daniel Bovet. encyclopedia.com The first generation of these drugs emerged in the 1940s, offering a novel way to manage allergic reactions. tga.gov.au Following the introduction of early antihistamines like diphenhydramine in 1946, a significant amount of research and development in this field ensued. encyclopedia.com
Triprolidine (B1240482) was patented in 1948 and introduced for medical use in 1953. wikipedia.org It is classified as a first-generation antihistamine, which are known for their ability to cross the blood-brain barrier, a characteristic linked to their sedative effects. tga.gov.aunih.gov Triprolidine belongs to the alkylamine class of antihistamines. nih.govresearchgate.net The antihistaminic activity of triprolidine is primarily associated with the (E) isomer, where the pyrrolidinomethyl group is positioned trans to the 2-pyridyl group. chemicalbook.com
Pharmacological Classification and Significance within H1-Antagonist Research
Triprolidine hydrate (B1144303) hydrochloride is a potent and selective antagonist of the histamine (B1213489) H1 receptor. sigmaaldrich.com Histamine, a key mediator in allergic reactions, binds to H1 receptors to produce symptoms like itching, swelling, and increased mucus production. patsnap.com Triprolidine acts as an inverse agonist, competing with histamine for these receptor sites and shifting the equilibrium of the receptors toward an inactive state, thereby mitigating allergic symptoms. patsnap.comnih.gov
Its significance in H1-antagonist research is multifaceted. As a first-generation antihistamine, it has been a foundational compound in the study of allergic conditions such as rhinitis and urticaria. nih.govnih.govdrugbank.com Furthermore, triprolidine has frequently been used as an active control or reference compound in clinical trials designed to evaluate the performance and effects of newer, second-generation antihistamines, such as ebastine and loratadine. nih.govcapes.gov.br Research studies have utilized triprolidine to investigate its effects on the central nervous system and its pharmacokinetic profile, providing valuable data on the characteristics of first-generation H1 antagonists. nih.govciteab.comnih.gov
Chemical and Physical Properties
The following table summarizes key chemical and physical properties of Triprolidine hydrate hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅ClN₂O | nih.govnih.gov |
| Molecular Weight | 332.87 g/mol | nih.gov |
| Appearance | Odorless white crystalline powder | chemicalbook.comnih.gov |
| Solubility | Soluble in water and alcohol | chemicalbook.comsigmaaldrich.com |
| Stability | Discolors on exposure to light | chemicalbook.comnoaa.gov |
Pharmacokinetic Research Findings
Pharmacokinetic studies have provided detailed insights into how Triprolidine is absorbed, distributed, metabolized, and excreted.
| Parameter | Finding | Source |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.5 to 2 hours | nih.govnih.gov |
| Elimination Half-Life (t½) | Approximately 2.1 to 4.1 hours | nih.govnih.gov |
| Peak Serum Concentration | A mean of 15.4 ± 8.3 ng/ml was observed after a single oral dose. | nih.gov |
| Bioavailability | The rate and extent of absorption were found to be lower for single-agent triprolidine compared to a combination product with pseudoephedrine. nih.gov | nih.gov |
| Urinary Excretion | The mean urinary excretion of unchanged triprolidine over 24 hours was found to be approximately 1.3% of the administered dose. nih.gov | nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN2O |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2 |
InChI Key |
CUZMOIXUFHOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl |
Origin of Product |
United States |
Molecular and Receptor Level Mechanisms of Action
Histamine (B1213489) H1 Receptor Antagonism
The primary mechanism through which triprolidine (B1240482) exerts its effects is by acting as a potent antagonist at histamine H1 receptors. antibodies-online.compediatriconcall.com This action interrupts the physiological cascade initiated by histamine, a key mediator in allergic and inflammatory responses. drugbank.com
Competitive Inhibition of Histamine Binding
Triprolidine functions as a competitive antagonist at the histamine H1 receptor. drugbank.compatsnap.com This means it reversibly binds to the same site on the H1 receptor as histamine, thereby physically blocking histamine from binding and activating the receptor. drugbank.compatsnap.com This inhibition prevents the downstream signaling that leads to the classic symptoms of an allergic reaction, such as increased vascular permeability, vasodilation, and smooth muscle contraction. drugbank.com
The affinity of triprolidine for the histamine H1 receptor is a critical determinant of its potency. Research has demonstrated that triprolidine possesses a high affinity for this receptor, enabling it to effectively compete with endogenous histamine. patsnap.com The binding affinity of triprolidine for the human histamine H1 receptor has been quantified with a pKi value of 8.8, corresponding to a Ki of 1.6 nM. guidetopharmacology.org Another study reported a pKi of 9, which corresponds to a Ki of 1 nM. guidetopharmacology.org The stereochemistry of the molecule significantly influences its activity. The E-isomer of triprolidine is substantially more potent than the Z-isomer, with one study noting a 1000-fold difference in potency, highlighting the specific conformational requirements for optimal receptor binding. wikipedia.org Another study observed a potency ratio of approximately 600 between the E- and Z-isomers in guinea-pig ileum. nih.gov
| Parameter | Value | Source |
|---|---|---|
| pKi | 8.8 | guidetopharmacology.org |
| Ki | 1.6 nM | guidetopharmacology.org |
| pKi | 9 | guidetopharmacology.org |
| Ki | 1 nM | guidetopharmacology.org |
Receptor Stabilization in Inactive Conformation
Beyond simple competitive antagonism, contemporary pharmacological understanding classifies most H1-antihistamines, including triprolidine, as inverse agonists. wikipedia.orgnih.govresearchgate.net Histamine H1 receptors can exist in an equilibrium between an inactive and an active conformational state, with a certain level of basal activity even in the absence of an agonist (histamine). researchgate.net
As an inverse agonist, triprolidine preferentially binds to and stabilizes the inactive conformation of the H1 receptor. patsnap.comnih.govresearchgate.net This action shifts the conformational equilibrium towards the inactive state, thereby reducing the basal activity of the receptor and preventing the signaling that leads to allergic symptoms. patsnap.comresearchgate.net This stabilization of the inactive state is a key aspect of its mechanism, ensuring a more profound and sustained suppression of histamine-mediated responses. patsnap.com
Anticholinergic Properties
In addition to its primary antihistaminic activity, triprolidine exhibits anticholinergic properties, a characteristic common to many first-generation antihistamines. drugbank.comwikipedia.org This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors. The blockade of these receptors is responsible for some of the common side effects associated with first-generation antihistamines, such as dry mouth and blurred vision. pediatriconcall.commhmedical.com
| Receptor Target | Activity | Specific Binding Affinity (Ki) |
|---|---|---|
| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonist | Specific Ki values for each subtype are not readily available in the reviewed literature. |
Central Nervous System H1 Receptor Interactions and Associated Pharmacodynamics
As a first-generation antihistamine, triprolidine is lipophilic, which allows it to readily cross the blood-brain barrier and interact with histamine H1 receptors within the central nervous system (CNS). nih.govnih.govrxlist.com This CNS penetration is the basis for its sedative effects. patsnap.com
Histamine in the CNS acts as a neurotransmitter that promotes wakefulness. nih.gov By antagonizing H1 receptors in the brain, triprolidine inhibits the wakefulness-promoting actions of histamine, leading to drowsiness and sedation. rxlist.compicmonic.compsychiatrist.com The degree of sedation is generally correlated with the extent of H1 receptor occupancy in the brain. While positron emission tomography (PET) studies have been used to quantify the brain H1 receptor occupancy of various antihistamines, specific percentage occupancy data for triprolidine from such studies are not widely available. However, it is understood that first-generation antihistamines, as a class, exhibit significant CNS receptor occupancy, which accounts for their sedative properties. nih.gov
Research into the pharmacodynamic effects of triprolidine on the CNS has demonstrated measurable impairment of psychomotor performance. Studies have shown that triprolidine can impair cognitive functions and psychomotor skills. nih.gov For instance, it has been associated with a decrease in attention and working memory. psychiatrist.com The sedative and performance-impairing effects are a hallmark of first-generation antihistamines and a key differentiator from the second-generation agents, which are designed to have limited CNS penetration. nih.govpsychiatrist.com
Structure Activity Relationship Sar of Triprolidine Hydrate Hydrochloride
Contribution of Aromatic Rings to H1 Receptor Affinity and Hydrophobic Interactions
A fundamental requirement for high-affinity H1 receptor antagonists is the presence of two aromatic rings. imperfectpharmacy.in In Triprolidine (B1240482), these are a phenyl group (substituted with a methyl group) and a 2-pyridyl group. These rings are crucial for establishing strong binding at the receptor site, primarily through hydrophobic interactions with aromatic amino acid residues within the receptor pocket. imperfectpharmacy.innih.gov
For optimal interaction, these two aryl moieties must adopt a non-coplanar conformation relative to each other. imperfectpharmacy.in This specific three-dimensional arrangement allows the molecule to fit snugly into the binding site, maximizing contact and, therefore, affinity. The diaryl substitution pattern is a hallmark of both first and second-generation antihistamines, underscoring its essential role in receptor antagonism. imperfectpharmacy.in
Role of the Pyrrolidinyl Group's Tertiary Amine in H1 Receptor Binding and Central Nervous System Effects
The basic nitrogen atom within the pyrrolidine (B122466) ring is another critical feature for Triprolidine's activity. For maximum antihistaminic effect, this nitrogen must be a tertiary amine. imperfectpharmacy.in At physiological pH, this amine group is protonated, carrying a positive charge. This allows it to form a crucial ionic bond with a negatively charged aspartate residue in the H1 receptor, effectively anchoring the molecule in place.
As a first-generation antihistamine, Triprolidine is lipophilic enough to cross the blood-brain barrier. patsnap.com Its binding to H1 receptors within the central nervous system (CNS) is responsible for its characteristic sedative effects. patsnap.com The tertiary amine also contributes to the compound's anticholinergic properties. nih.gov
| Feature | Contribution to Activity |
| Diaryl System | Essential for H1 affinity; engages in hydrophobic interactions. |
| Non-Coplanar Conformation | Required for optimal fit and binding at the receptor site. |
| Tertiary Amine | Forms a key ionic bond with the H1 receptor; responsible for CNS effects. |
| Propenyl Chain | Provides structural rigidity and optimal spacing between key functional groups. |
| Pyrrolidine Ring | Confers conformational rigidity to the amine side chain. |
Importance of the Pyrrolidine Ring for Structural Rigidity and Receptor Interaction
The terminal tertiary amine of Triprolidine is incorporated into a pyrrolidine ring. nih.govnih.govfrontiersin.org This cyclic structure imparts significant conformational rigidity to this end of the molecule. wikipedia.org Compared to a more flexible, non-cyclic (acyclic) amine, the pyrrolidine ring limits the number of possible shapes the side chain can adopt. This "pre-organization" of the molecule into a conformation that is favorable for binding reduces the entropic penalty upon binding to the receptor, thereby enhancing affinity. The pyrrolidine scaffold is a versatile and widely used structure in medicinal chemistry for achieving desired biological activity. nih.govfrontiersin.orgmdpi.com
Stereochemical Considerations in Antihistaminic Activity (E-Isomer Superiority)
The double bond in the propenyl chain of Triprolidine gives rise to geometric isomerism, resulting in two distinct forms: the E-isomer and the Z-isomer. researchgate.net Research has unequivocally demonstrated that the antihistaminic activity resides almost exclusively in the E-isomer. researchgate.netnih.gov
Studies comparing the two isomers have revealed a vast difference in their potency.
In tests on guinea-pig ileum, the E-isomer was found to be approximately 600 times more potent than the Z-isomer at blocking H1 receptors. nih.gov
A similar, though less pronounced, effect was observed in cerebellar H1 receptors, where the E-isomer was about 100 times more potent. nih.gov
In-vivo studies have also confirmed that the E-configuration possesses superior protective activity against histamine-releasing agents. nih.gov
This stereoselectivity highlights the precise geometric requirements of the H1 receptor binding site. The spatial arrangement of the aromatic rings and the pyrrolidine group in the E-isomer allows for a much more effective interaction with the receptor than the arrangement in the Z-isomer. It is also noted that the pharmaceutically active E-isomer can convert to the inactive Z-isomer upon exposure to UV light, indicating the compound's photosensitivity. researchgate.net
| Isomer | Relative Potency (Guinea-Pig Ileum) | Relative Potency (Cerebellar Sites) | Pharmaceutical Activity |
| E-Triprolidine | ~600x | ~100x | Active |
| Z-Triprolidine | 1x | 1x | Inactive |
Pharmacokinetic and Biotransformation Pathways
Absorption and Distribution Studies
Following oral administration, triprolidine (B1240482) is readily absorbed from the gastrointestinal tract. drugbank.comimperfectpharmacy.in Studies in healthy adult volunteers have characterized its pharmacokinetic profile, showing a time to maximum plasma concentration (Tmax) of approximately 1.5 to 1.8 hours. nih.govnih.govmagtechjournal.com The rate and extent of absorption can be influenced by the formulation; for instance, when administered as a combination tablet with pseudoephedrine, a greater rate and extent of absorption were observed compared to single-agent triprolidine caplets. nih.govresearchgate.net However, the Tmax remains comparable across these different formulations. nih.gov
Pharmacokinetic data from various human studies have shown variability in the maximum plasma concentration (Cmax). For example, a study involving 2.5 mg and 5 mg single-agent tablets reported Cmax values of 8.4 ng/mL and 7.1 ng/mL (dose-normalized), respectively, while a combination tablet yielded a Cmax of 9.5 ng/mL. nih.govnih.gov This high interindividual variability in plasma concentration is a noted characteristic of the compound. nih.gov The elimination half-life of triprolidine is relatively short, with studies reporting mean values ranging from approximately 3.7 to 4.1 hours. nih.govnih.gov
Distribution studies indicate that triprolidine can cross the blood-brain barrier, which is consistent with its classification as a first-generation antihistamine. patsnap.com Furthermore, the compound is known to be distributed into breast milk. drugfuture.com Research in mice demonstrated that after an oral dose, the majority of the administered radioactivity (over 80%) is recovered in the urine, with the remainder found in the feces, indicating good absorption and subsequent excretion. nih.govebi.ac.uk Only a very small fraction of the parent drug, ranging from 0.3% to 1.1%, is detected unchanged in the urine, which suggests that triprolidine is extensively metabolized. nih.govebi.ac.uk
Table 1: Pharmacokinetic Parameters of Oral Triprolidine in Healthy Adults
| Parameter | 2.5 mg Triprolidine | 5.0 mg Triprolidine | 2.5 mg Triprolidine + 60 mg Pseudoephedrine |
| Tmax (Median) | ~1.5 hours | ~1.5 hours | ~1.5 hours |
| Cmax (Mean) | 8.4 ng/mL | 7.1 ng/mL* | 9.5 ng/mL |
| t1/2 (Mean) | 3.7 hours | 4.1 hours | 4.0 hours |
| AUC0-∞ | 79% | 75.9% | Reference |
| Note: 5.0 mg dose was dose-normalized for comparison. nih.govnih.gov | |||
| Data sourced from a randomized, open-label crossover study. nih.govnih.gov Relative bioavailability for AUC was compared to the reference combination treatment. nih.gov |
Hepatic Metabolism Pathways
Triprolidine undergoes extensive metabolism, primarily in the liver. patsnap.comdrugs.com This biotransformation is the main route of elimination for the drug. nih.gov The metabolic processes result in the formation of several derivatives that are then excreted. drugfuture.com
The metabolism of triprolidine is mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specifically, it has been identified as a substrate for the CYP2D6 isozyme. wikipedia.orgiiab.me Like many other first-generation H1 antihistamines, the biotransformation of triprolidine relies on this key hepatic enzyme, which is known for its genetic polymorphism, leading to potential variations in metabolic rates among individuals. nih.govnih.gov
Several metabolites of triprolidine have been identified and characterized through various analytical techniques such as gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR). nih.govmedchemexpress.com The primary metabolic transformations involve oxidation of the tolyl methyl group and modification of the pyrrolidine (B122466) ring.
The major metabolite of triprolidine found in both urine and feces is its carboxylic acid analog. nih.govebi.ac.uk This metabolite, also referred to as 219C69, is formed through the oxidation of the p-methyl group on the phenyl ring. nih.govmedchemexpress.com In studies conducted on mice, this carboxylic acid derivative accounted for an average of 57.6% of the administered dose, highlighting it as the principal product of biotransformation. nih.govebi.ac.uk
An intermediate metabolite in the pathway to the carboxylic acid analog is the hydroxymethyl derivative. This compound, 2-[1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (B92270), is formed via the oxidation of the tolyl methyl group. nih.gov Studies using the filamentous fungus Cunninghamella elegans, which often mimics mammalian drug metabolism, have shown the production of this hydroxymethyl derivative as a major metabolite. nih.gov The reaction is suggested to be catalyzed by a mono-oxygenase enzyme, incorporating molecular oxygen into the methyl group. nih.gov
Among the minor metabolites identified is a pyrrolidinone analog. nih.govebi.ac.uk This metabolite results from the oxidation of the pyrrolidine ring of the major carboxylic acid metabolite (219C69). nih.govmedchemexpress.com Its formation represents a secondary metabolic step following the initial oxidation of the parent compound's tolyl group.
Table 2: Summary of Identified Triprolidine Metabolites
| Metabolite Class | Specific Metabolite | Description | Status |
| Carboxylic Acid Analog | 2-(1-(4-carboxyphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine | Formed by oxidation of the tolyl methyl group. | Major |
| Hydroxymethyl Derivative | 2-[1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine | An intermediate in the formation of the carboxylic acid analog. | Major |
| Pyrrolidinone Analog | Pyrrolidinone analog of the carboxylic acid metabolite | Formed by oxidation of the pyrrolidine ring of the major metabolite. | Minor |
| Other Analogs | Gamma-aminobutyric acid analog, Pyridine-ring hydroxylated derivative | Other identified minor metabolites. | Minor |
| Data sourced from metabolism studies in mice. nih.govebi.ac.ukmedchemexpress.com |
Identified Metabolites and Their Chemical Characterization
Pyridine-Ring Hydroxylated Derivatives
The biotransformation of triprolidine involves the metabolic modification of its pyridine ring through hydroxylation. This reaction introduces a hydroxyl group onto the pyridine moiety, a process that increases the polarity of the compound and aids in its subsequent elimination. Research conducted on the disposition of triprolidine in mice identified a pyridine-ring hydroxylated derivative as one of the minor metabolites. nih.gov This hydroxylation is a recognized pathway in the metabolism of pyridine-containing compounds. nih.gov In rat studies, hydroxytriprolidine was detected in both urine and bile, further confirming this metabolic route. yakhak.org The specific position of hydroxylation on the pyridine ring contributes to the formation of distinct isomers, which can be analytically identified.
| Metabolite Class | Specific Metabolite Identified | Site of Biotransformation |
| Hydroxylated Metabolites | Pyridine-ring hydroxylated derivative of triprolidine | Pyridine Ring |
| Hydroxylated Metabolites | Hydroxytriprolidine | Pyridine Ring |
N-Oxide Formation
N-oxide formation is a documented metabolic pathway for triprolidine, involving the oxidation of the nitrogen atom in the pyrrolidine ring. This biotransformation leads to the creation of Triprolidine N-Oxide. veeprho.comaxios-research.comtheclinivex.comclearsynth.com This metabolite is formed when an oxygen atom is added to the tertiary amine of the pyrrolidine group, a common reaction for drugs containing such structures. The resulting N-oxide is a more polar, water-soluble compound compared to the parent drug, which facilitates its excretion from the body. The chemical structure of Triprolidine N-Oxide has been confirmed and it is available as a reference standard for use in analytical studies. clearsynth.com
| Parent Compound | Site of Oxidation | Resulting Metabolite |
| Triprolidine | Pyrrolidine ring nitrogen | Triprolidine N-Oxide |
Excretion Mechanisms (Renal)
The primary pathway for the elimination of triprolidine and its various metabolites from the body is through renal excretion. wikipedia.org Following oral administration, the majority of the drug is recovered in the urine. nih.gov In a study involving mice, over 80% of the administered dose was found in the urine, with the remainder in the feces. nih.gov The urine contains both unchanged triprolidine and its biotransformation products. However, the amount of parent drug excreted unchanged is typically low; in one human study, the mean urinary excretion of unchanged triprolidine over 24 hours was approximately 1.3% of the administered dose. nih.gov The most significant metabolite found in urine is the carboxylic acid analog of triprolidine, which accounted for an average of 57.6% of the dose in mice. nih.gov Other metabolites, including the pyridine-ring hydroxylated derivative, are also cleared by the kidneys and found in urine. nih.gov
| Substance | Percentage of Dose in Urine (Mice) | Notes |
| Total Radiocarbon (from [14C]triprolidine) | >80% | Indicates renal excretion is the primary route. nih.gov |
| Carboxylic Acid Analog | 57.6% | The major metabolite found in urine. nih.gov |
| Unchanged Triprolidine | 0.3% (females) - 1.1% (males) | A small fraction of the parent drug is excreted unchanged. nih.gov |
Microbial Biotransformation as a Research Model for Metabolite Synthesis
Microbial biotransformation serves as an effective and valuable in vitro model for investigating and producing metabolites of drugs, including triprolidine. nih.govmedcraveonline.com This methodology utilizes the metabolic machinery of microorganisms, such as fungi, to simulate and predict the metabolic pathways that occur in mammals. auctoresonline.org This approach is advantageous for generating larger quantities of metabolites needed for structural analysis and further toxicological or pharmacological evaluation. nih.gov
The filamentous fungus Cunninghamella elegans has been successfully used to model the mammalian metabolism of triprolidine. nih.gov Incubation of triprolidine with C. elegans resulted in the production of hydroxymethyl triprolidine, a known mammalian metabolite. nih.gov This biotransformation, which involves the oxidation of the methyl group, was found to be catalyzed by a mono-oxygenase enzyme. nih.gov After 240 hours of incubation, this hydroxylated derivative constituted approximately 55.0% of the initial dose, demonstrating the efficiency of this microbial system for metabolite synthesis. nih.gov This parallel between the fungal and mammalian metabolism of triprolidine underscores the utility of microbial models as a viable alternative for producing potential drug metabolites. nih.gov Fungi such as Aspergillus niger are also widely recognized for their capacity to biotransform a vast array of organic compounds, including terpenoids and steroids, through reactions like hydroxylation, making them suitable candidates for such research. researchgate.netnih.gov
| Microorganism | Type | Biotransformation Reaction | Metabolite Produced |
| Cunninghamella elegans | Fungus | Hydroxylation of the tolyl-methyl group | Hydroxymethyl triprolidine nih.gov |
| Aspergillus niger | Fungus | General capability for hydroxylation and other reactions | Not specifically tested on triprolidine in the provided context, but a model for biotransformation. researchgate.netnih.gov |
Molecular Interactions and Binding Dynamics
Interaction with Serum Albumins (Human Serum Albumin, Bovine Serum Albumin)
Spectroscopic and calorimetric studies have provided significant insights into the binding characteristics of triprolidine (B1240482) hydrochloride (TRP) with both HSA and BSA. researchgate.net These studies are fundamental to understanding how the affinity and binding mode of triprolidine can influence its bioavailability and efficacy.
Displacement experiments using site-specific probes have been employed to identify the primary binding location of triprolidine on serum albumins. Research indicates that triprolidine binds to Sudlow's Site I, which is located in subdomain IIA of both HSA and BSA. nih.govresearchgate.net This site is known for binding bulky heterocyclic compounds. nih.gov
However, some studies using equilibrium dialysis with BSA have presented a more complex picture, suggesting that triprolidine hydrochloride may have two sets of binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. researchgate.netturkjps.org These particular studies suggested that at lower concentrations, triprolidine binds with higher affinity to Site II (the benzodiazepine (B76468) site in subdomain IIIA), while at higher concentrations, it also occupies the lower-affinity Site I (the warfarin (B611796) site). researchgate.netturkjps.org This suggests that the binding site preference may be dependent on the drug-to-protein molar ratio. turkjps.org
Investigations into the fluorescence quenching of serum albumins upon interaction with triprolidine have consistently revealed a static quenching mechanism. nih.govresearchgate.net Static quenching occurs when the drug and the protein form a non-fluorescent ground-state complex. nih.gov This is distinct from dynamic quenching, which involves collisional deactivation of the excited fluorophore. The confirmation of a static mechanism implies the formation of a stable triprolidine-albumin complex. nih.govresearchgate.net
The stability of the triprolidine-albumin complex is quantified by the binding or association constant (Ka), while the forces driving the interaction are described by thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).
Spectroscopic studies have determined the binding constant (Ka) for the triprolidine-BSA complex to be approximately 4.75 x 10³ M⁻¹ and for the triprolidine-HSA complex to be 2.42 x 10⁴ M⁻¹ at 294 K, indicating a single class of binding site for the drug on each protein. nih.gov Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat changes associated with binding, has also been used to determine these parameters for the interaction with HSA. researchgate.net
The thermodynamic data reveals that the binding process is spontaneous, as indicated by a negative ΔG°. For the TRP-BSA interaction, the process is reported to be endothermic (positive ΔH°), driven by a positive entropy change (ΔS°).
Table 1: Thermodynamic Parameters for Triprolidine Binding to Serum Albumins
| Protein | Method | Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|---|---|
| HSA | Spectroscopy | 294 | 2.42 x 10⁴ nih.gov | |||
| BSA | Spectroscopy | 294 | 4.75 x 10³ nih.gov | |||
| HSA | ITC | 303 | Data determined researchgate.net | Spontaneous | Data determined researchgate.net | Data determined researchgate.net |
| BSA | ITC | Not Specified | Data determined | Spontaneous | Endothermic (Positive) | Positive |
Note: Specific numerical values from ITC studies were cited as determined but not always provided in the source text abstracts.
The thermodynamic parameters provide clues about the nature of the intermolecular forces stabilizing the drug-protein complex. A positive enthalpy and entropy change for the TRP-BSA interaction suggest that hydrophobic forces play a significant role in the complexation process. Conversely, other analyses of thermodynamic data for both TRP-BSA and TRP-HSA interactions have concluded that hydrogen bonding and van der Waals forces are the major contributors to the binding energy. nih.govresearchgate.net This indicates a complex interplay of forces, with the hydrophobic effect driving the association and hydrogen bonds/van der Waals interactions providing specificity and stability within the binding pocket. mdpi.com
The binding of triprolidine induces noticeable conformational changes in the secondary structure of both HSA and BSA. nih.gov These structural alterations have been confirmed by various spectroscopic techniques, including Circular Dichroism (CD), 3D fluorescence spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. nih.govresearchgate.net CD spectral analysis, in particular, reveals changes in the α-helical content of the albumin proteins upon interaction with triprolidine. researchgate.net Such ligand-induced conformational changes can affect the protein's stability and its ability to bind other ligands. rsc.orgnih.gov
Human serum albumin is known to possess esterase-like activity, capable of hydrolyzing certain substrates. researchgate.netnih.gov Studies have shown that triprolidine hydrochloride competitively inhibits this esterase activity in both BSA and HSA. For HSA, it is suggested that residues Arg-410 and Tyr-411, located in subdomain IIIA (which contains Sudlow Site II), are directly involved in the binding process that leads to this inhibition. researchgate.net This inhibitory effect underscores that the binding of triprolidine not only affects its own transport but can also modulate the catalytic functions of its carrier protein.
Receptor Binding Kinetics and Affinity
Triprolidine is a potent first-generation antihistamine belonging to the pyridine (B92270) class. Its primary mechanism of action involves competitive antagonism of the histamine (B1213489) H1 receptor. The affinity of triprolidine for the H1 receptor has been well-characterized in various studies.
Research has demonstrated that triprolidine exhibits a high affinity for the histamine H1 receptor. In studies using guinea pig cerebellum, the dissociation constant (Ki) for triprolidine at the H1 receptor was determined to be 0.13 nM. This high affinity underscores its potency as an H1 antagonist. Further investigations into its binding properties have been conducted on recombinant human histamine H1 receptors expressed in CHO cells, revealing a pKi value of 8.87. The pKi is the negative logarithm of the Ki value, and this result further confirms the high affinity of triprolidine for the H1 receptor.
The binding of triprolidine to the H1 receptor is stereoselective, with the (+)-isomer showing significantly greater affinity than the (-)-isomer. This stereoselectivity is a common feature among antihistamines and highlights the specific molecular interactions required for high-affinity binding to the receptor.
Table 1: Receptor Binding Affinity of Triprolidine
| Receptor | Tissue/System | Method | Affinity Metric | Value |
| Histamine H1 | Guinea Pig Cerebellum | Radioligand Binding Assay | Ki | 0.13 nM |
| Histamine H1 | Recombinant Human (in CHO cells) | Radioligand Binding Assay | pKi | 8.87 |
Molecular Mechanisms of Pharmacodynamic Interactions with Other Agents
The pharmacodynamic interactions of triprolidine with other agents are primarily rooted in its molecular action at the histamine H1 receptor, particularly its ability to cross the blood-brain barrier and antagonize central H1 receptors.
As a first-generation antihistamine, triprolidine is known to cause sedation. This effect is a direct consequence of its antagonism of H1 receptors in the central nervous system. Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking the action of histamine at these central H1 receptors, triprolidine reduces neuronal activity and induces drowsiness.
Furthermore, the anticholinergic properties of triprolidine, resulting from its binding to muscarinic receptors, can also contribute to pharmacodynamic interactions. Although its affinity for muscarinic receptors is lower than for H1 receptors, it can be sufficient to produce additive anticholinergic effects when combined with other drugs possessing anticholinergic activity, such as some antidepressants or antiparkinsonian agents. This can lead to an amplification of effects like dry mouth, urinary retention, and cognitive impairment.
Analytical Methodologies for Triprolidine Hydrate Hydrochloride Research
Spectrophotometric Methods
Spectrophotometry offers a simple, cost-effective, and accessible approach for the analysis of Triprolidine (B1240482) Hydrochloride. scielo.br These methods are based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV-Visible Spectroscopy
UV-Visible spectrophotometry is a widely used technique for the determination of Triprolidine Hydrochloride. The method involves measuring the absorbance of a solution of the compound at a specific wavelength. For instance, in a study for the simultaneous estimation of Triprolidine Hydrochloride and Pseudoephedrine Hydrochloride, the absorbance was measured at 290 nm and 266 nm in 0.1 N hydrochloric acid. ijpsonline.com Another method utilized a maximum absorbance wavelength of 232 nm for the analysis of Triprolidine HCl. jocpr.com
A kinetic spectrophotometric method has also been described, based on the alkaline oxidation of triprolidine with potassium permanganate (B83412) (KMnO4). The resulting manganate (B1198562) ion is measured at 612 nm. This method demonstrated a Beer's law obedience in the concentration range of 6 to 40 µg/ml. nih.gov
Derivative Spectrophotometry
To enhance the resolution of overlapping spectra in multi-component formulations, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum.
First Derivative: In a method for the simultaneous determination of Triprolidine and Pseudoephedrine Hydrochloride, the first-order derivative was used. The zero-crossing points for Triprolidine and Pseudoephedrine Hydrochloride were found to be 246.20 nm and 263.50 nm, respectively. phmethods.netphmethods.net The calibration curves were linear in the concentration range of 2-10 μg/ml for Triprolidine. phmethods.netphmethods.netresearchgate.net
Ratio Spectra Derivative and Vierordt's Method: Other derivative techniques like ratio spectra derivative spectrophotometry and Vierordt's method have also been applied for the quantitative analysis of tablet formulations containing Triprolidine Hydrochloride. researchgate.net
Derivative-Difference Spectrophotometry: A combination of derivative and difference spectrophotometry has been used for the assay of Triprolidine Hydrochloride in the presence of dextromethorphan (B48470) hydrobromide and pseudoephedrine hydrochloride. This method measures the amplitudes in the second and fourth derivative spectra of the difference absorption spectrum. nih.govbohrium.com
Ion-Pair Complex Formation Techniques
This colorimetric method involves the reaction of Triprolidine Hydrochloride with a specific reagent to form a colored complex, which is then measured spectrophotometrically in the visible range. This technique enhances selectivity and sensitivity.
With Bromocresol Green (BCG) and Bromophenol Blue (BPB): Triprolidine Hydrochloride forms ion-pair complexes with acidic dyes like Bromocresol Green (BCG) and Bromophenol Blue (BPB). scielo.brscielo.brresearchgate.net The resulting yellow-colored complexes with BCG and BPB show maximum absorbance at 415 nm and 410 nm, respectively. scielo.brscielo.br The stoichiometric ratio of the drug to the dye in these complexes is 1:1. scielo.br
With m-dinitrobenzene: Triprolidine hydrochloride reacts with m-dinitrobenzene in an alkaline medium to produce a purple-colored complex with a maximum absorbance at 550 nm. tandfonline.comtandfonline.com The reaction is selective and obeys Beer's law in the concentration range of 0.01 to 2 mg/10 mL. tandfonline.comtandfonline.com
With Dichloronitrobenzene: An orange-colored complex is formed when Triprolidine-HCl interacts with dichloronitrobenzene in an alkaline medium, with the absorbance measured at 440 nm. paspk.org This method is selective for Triprolidine-HCl and follows Beer's law from 0.05 mg to 0.15 mg/ml. paspk.org
Chromatographic Techniques
Chromatographic methods are powerful separation techniques that are widely used for the analysis of Triprolidine Hydrochloride, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and versatile technique for the determination of Triprolidine Hydrochloride. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Triprolidine Hydrochloride. In this technique, a non-polar stationary phase is used with a polar mobile phase.
Several RP-HPLC methods have been developed for the simultaneous determination of Triprolidine Hydrochloride with other active ingredients. For example, a method using a C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) adjusted to pH 3.0 with orthophosphoric acid has been reported. phmethods.netphmethods.netresearchgate.net The detection was carried out at 246.20 nm. phmethods.netphmethods.net Another method employed a mobile phase of ammonium (B1175870) acetate (B1210297) in deionized water and absolute ethanol (B145695), with UV detection at 232 nm. jocpr.comresearchgate.net
A "wavelength switching" program has also been utilized in an isocratic, reversed-phase HPLC method to accommodate the different UV absorption characteristics of paracetamol, pseudoephedrine hydrochloride, and triprolidine hydrochloride. nih.govnih.gov
The following table summarizes the key parameters of some reported RP-HPLC methods for Triprolidine Hydrochloride analysis:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250×4.6 mm, 5 μm) phmethods.netphmethods.netresearchgate.net | ACE LC-Si (15.0 cm x 4.6mm, 5.0 µm) jocpr.comresearchgate.net | Agilent TC-C18 (250 x 4.6 mm, 5µm) ijpsr.com |
| Mobile Phase | Methanol: Water (80:20 v/v), pH 3.0 with orthophosphoric acid phmethods.netphmethods.netresearchgate.net | Ammonium acetate in deionized water and absolute ethanol jocpr.comresearchgate.net | 5g DOSS, methanol, tetrahydrofuran, and water (70:10:20), pH 4.0 with acetic acid ijpsr.com |
| Flow Rate | 1.0 ml/min phmethods.netphmethods.netresearchgate.net | 1.0 ml/min jocpr.comresearchgate.net | 1.0 ml/min ijpsr.com |
| Detection Wavelength | 246.20 nm phmethods.netphmethods.net | 232 nm jocpr.comresearchgate.net | 271 nm ijpsr.com |
| Linearity Range | 5-25 µg/ml phmethods.netphmethods.net | 0.057-17.058 mg/mL jocpr.comresearchgate.net | 40-60 mcg/ml ijpsr.com |
| Retention Time | Not Specified | Not Specified | 5.9 min ijpsr.com |
UV and Fluorescence Detection Strategies
Ultraviolet (UV) and fluorescence detection are commonly employed in conjunction with liquid chromatography for the analysis of Triprolidine Hydrate (B1144303) Hydrochloride. The choice of detection strategy often depends on the sample matrix and the required sensitivity.
UV detection is frequently utilized due to its simplicity and applicability to a wide range of analytes. For instance, in the analysis of triprolidine hydrochloride, UV detection can be set at specific wavelengths to maximize absorbance and, consequently, sensitivity. A common approach involves monitoring the UV absorbance at 290 nm when using 0.1 N hydrochloric acid as the medium. drugfuture.com Other high-performance liquid chromatography (HPLC) methods have utilized UV detection at wavelengths such as 232 nm, 246.20 nm, and a dual-wavelength approach at 254 nm and 280 nm for the simultaneous determination of triprolidine with other compounds. jocpr.comphmethods.netresearchgate.net
Fluorescence detection offers a higher degree of sensitivity and selectivity compared to UV detection. A noteworthy application is a thin-layer chromatographic (TLC) fluorescence procedure developed for the quantitative analysis of triprolidine in human and rat plasma, which achieved a sensitivity limit of 0.8 ng/ml. nih.govdocumentsdelivered.com This method proved effective for determining plasma triprolidine levels following oral administration. nih.gov Another HPLC method employed a fluorescence detector for the trace analysis of triprolidine hydrochloride monohydrate in various matrices, including animal feed and human urine, demonstrating detection limits as low as 1 ng/g in urine. nih.gov
The selection between UV and fluorescence detection is dictated by the specific requirements of the analysis. While UV detection is robust and widely applicable, fluorescence detection is the preferred method when trace-level quantification is necessary.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC for the analysis of triprolidine, offering faster analysis times and improved resolution. youtube.com This technique utilizes columns with smaller particle sizes (typically less than 2 µm), which leads to higher efficiency and separation power. youtube.com
A stability-indicating UHPLC method has been developed for triprolidine and its degradation products. researchgate.net This method, employing a 1.8 µm, C18 reverse-phase column, achieved a rapid baseline separation with a run time of just four minutes. researchgate.net The method was validated for various parameters including linearity, precision, accuracy, and robustness, demonstrating its suitability for the quantitative determination of triprolidine in the presence of its degradation products and other co-formulated drugs. researchgate.net
Key advantages of UHPLC in triprolidine analysis include:
Speed: Shorter analysis times lead to higher sample throughput. youtube.com
Resolution: The use of smaller particles results in sharper peaks and better separation of triprolidine from other compounds and impurities. youtube.com
Sensitivity: UHPLC systems can provide enhanced sensitivity, which is crucial for detecting low concentrations of the analyte.
The development of UHPLC methods is particularly valuable in stability studies, where the separation of the active pharmaceutical ingredient from its potential degradation products is critical.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and widely used technique for the qualitative and semi-quantitative analysis of triprolidine. udel.edunih.gov It is a planar chromatographic technique where a stationary phase, typically silica (B1680970) gel, is coated on a solid support like a glass plate. khanacademy.org The separation is based on the differential partitioning of the components of a mixture between the stationary phase and a liquid mobile phase that moves up the plate by capillary action. khanacademy.orgmit.edu
For the analysis of triprolidine hydrochloride, a standard procedure involves applying a solution of the substance to a TLC plate coated with a chromatographic silica gel mixture. drugfuture.com The chromatogram is then developed in a suitable solvent system, such as a mixture of chloroform (B151607) and diethylamine (B46881) (95:5), in a chamber protected from light. drugfuture.com After the development, the plate is examined under long- and short-wavelength UV light to visualize the separated spots. drugfuture.com The intensity of any secondary spots in the sample can be compared to standard preparations to assess the purity of the triprolidine hydrochloride. drugfuture.com
A quantitative TLC method utilizing fluorescence has also been developed for the determination of triprolidine in human and rat plasma, showcasing the technique's applicability in bioanalytical studies. nih.govdocumentsdelivered.com This method demonstrated a high sensitivity with a detection limit of 0.8 ng/ml. nih.govdocumentsdelivered.com
TLC offers several advantages, including its simplicity, low cost, and the ability to analyze multiple samples simultaneously. nih.gov It is particularly useful for rapid screening and for monitoring the progress of chemical reactions. nih.govmit.edu
Table 1: Comparison of Chromatographic Techniques for Triprolidine Analysis
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the analysis of Triprolidine Hydrochloride, offering rapid and sensitive separations. scirp.orgsemanticscholar.org This method is particularly valuable for quality control in the pharmaceutical industry, enabling the simultaneous determination of triprolidine in multi-component formulations. scirp.orgresearchgate.net
A key advantage of CZE is its high efficiency and resolution, allowing for the complete separation of active compounds from excipients within a short analysis time, often in under three minutes. scirp.orgsemanticscholar.org The principle of CZE relies on the differential migration of charged analytes within a narrow-bore capillary under the influence of a high-voltage electric field. nih.gov Factors such as the composition, concentration, and pH of the background electrolyte (BGE), as well as the applied voltage, are critical parameters that are optimized to achieve the desired separation. scirp.orgresearchgate.net
In a validated CZE method for the analysis of triprolidine hydrochloride in combination with pseudoephedrine hydrochloride and paracetamol, a tris-borate buffer (30 mM, pH 9.0) was employed as the BGE. scirp.orgsemanticscholar.org The separation was performed in an unmodified fused silica capillary with an internal diameter of 50 μm, and detection was carried out using UV absorbance at 210 nm. scirp.orgsemanticscholar.org To enhance sensitivity, a "bubble cell" detection capillary was utilized, which increased the optical path length and resulted in a threefold increase in sensitivity compared to a standard capillary. scirp.orgresearchgate.net The optimized conditions for this CZE method are summarized in the table below.
Table 1: Optimized CZE Method Parameters for Triprolidine Analysis
| Parameter | Value |
|---|---|
| Background Electrolyte (BGE) | 30 mM Tris-borate buffer |
| pH | 9.0 |
| Applied Voltage | 25 kV |
| Capillary | Unmodified fused silica, 50 μm I.D. |
| Detection | UV at 210 nm |
| Temperature | 25°C |
| Injection | 80 mbar for 2 seconds |
Data derived from a study on the CZE analysis of pharmaceuticals containing Triprolidine Hydrochloride. scirp.orgresearchgate.net
The developed CZE method demonstrated excellent performance characteristics, including high repeatability of migration times and peak areas. scirp.orgsemanticscholar.org The limit of detection (LOD) for triprolidine hydrochloride was determined to be 0.31 μg/mL, highlighting the method's sensitivity. scirp.orgsemanticscholar.org The specificity of the method was confirmed by the complete, baseline-resolved separation of all active compounds without interference from pharmaceutical excipients. scirp.orgsemanticscholar.org
Advanced Spectroscopic Characterization of Metabolites and Impurities (NMR, Mass Spectrometry, IR)
Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and characterization of triprolidine and its metabolites and impurities. nih.govnih.govresearchgate.net
Mass Spectrometry (MS) has been effectively coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of triprolidine and its primary metabolite, hydroxymethyltriprolidine (B55062). nih.gov Using thermospray ionization in positive ion mode, this method allows for the direct analysis of these compounds in complex biological matrices. nih.gov In a microbial biotransformation study, HPLC-MS analysis successfully identified two distinct peaks corresponding to the hydroxymethyltriprolidine metabolite and the parent triprolidine drug. nih.gov The mass spectrum of the metabolite showed a protonated molecular ion ([M+H]+) consistent with its structure. nih.gov Electron ionization mass spectrometry data for triprolidine is also available in spectral databases. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification and quantification of impurities in drug substances. nih.gov High-field ¹H NMR spectroscopy, in particular, possesses the sensitivity required to detect and quantify impurities at the low levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Studies have demonstrated that ¹H NMR can achieve a limit of detection (LOD) as low as 0.01% on a 400 MHz instrument, making it suitable for pharmaceutical impurity analysis. nih.gov The selection of an appropriate solvent is a critical parameter for achieving optimal results in ¹H NMR analysis for impurity detection. nih.gov While specific NMR data for triprolidine impurities is not detailed in the provided context, the principles of using NMR for impurity profiling are well-established for other pharmaceutical compounds. nih.govresearchgate.net
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can be used to characterize triprolidine and study its stability. researchgate.netnih.gov The IR spectrum of triprolidine hydrochloride has been documented and is available in spectral libraries. nih.govchemicalbook.com IR spectroscopy has been employed in photostability studies of triprolidine hydrochloride, both alone and in mixtures with other compounds. researchgate.net Changes in the IR spectra after exposure to light can indicate chemical degradation or transformation, such as the potential for cis-trans isomerization. researchgate.net
The combined application of these advanced spectroscopic methods provides a comprehensive approach to the characterization of triprolidine, its metabolites, and any potential impurities, ensuring the quality and safety of the drug substance.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Triprolidine Hydrate Hydrochloride |
| Triprolidine Hydrochloride |
| Triprolidine |
| Pseudoephedrine Hydrochloride |
| Paracetamol |
| Hydroxymethyltriprolidine |
| Tris-borate |
| Hydrogen chloride |
| Glucose |
| β-cyclodextrin |
| Choline |
| O-(2-hydroxyethyl)choline |
| Pipemidic acid |
| Ofloxacin |
| Piroxicam |
| Thiamin |
| Pyridoxine |
| Cobalamin |
| Sodium tetraborate |
| Dextromethorphan hydrobromide |
| Brompheniramine |
| Guaifenesin |
| Pamabrom |
| Ethinyl estradiol |
| Levonorgestrel |
| Palonosetron hydrochloride |
| Sodium cholate |
| Primaquine |
| Kanamycin |
| Amikacin |
| Metformin |
| Levosulpiride |
| Ambrisentan |
| Tipranavir |
| Zofenopril |
| Cinacalcet |
| Chromolyn sodium |
| p-nitrophenol |
| Pentedrone |
| Pentylone |
| Isocathinone |
| N-cetyltrimethyl ammonium bromide |
| Morpholine ethyl sulfonate |
| (2-carboxyethyl)-β-cyclodextrin |
| (2-hydroxypropyl)-γ-cyclodextrin |
| Gabapentin |
| Formic acid |
| Methanol |
| Ortho phosphoric acid |
| Staphylococcus aureus (Methicillin-resistant) |
| Escherichia coli |
| Salmonella typhimurium |
| Pseudomonas aeruginosa |
| Acinetobacter baumannii |
Formulation Science and Stability Research
Development of Advanced Drug Delivery Systems
Research into advanced drug delivery systems for triprolidine (B1240482) has focused on enhancing its stability and modifying its release profile. The use of cyclodextrin (B1172386) inclusion complexes is a prime example of such a system. nih.govnih.gov By encapsulating the triprolidine molecule, these complexes can protect the photosensitive drug from light-induced degradation. nih.gov This approach not only improves stability but can also influence the drug's bioavailability. nih.gov While specific advanced formulations like liposomes or nanosponges for triprolidine are not extensively detailed in the provided search results, the principles of using such carriers to protect sensitive drugs like naltrexone (B1662487) from photo-oxidation could be applicable. nih.gov The formulation of triprolidine into specific dosage forms, such as oral solutions with optimized pH and preservative systems, also represents a strategy to ensure stability and consistent delivery. google.com
Controlled Release Membrane and Matrix Systems
The development of controlled-release dosage forms for triprolidine hydrate (B1144303) hydrochloride has been a focus of research to enhance its therapeutic efficacy and patient compliance by reducing dosing frequency. nih.gov Both membrane and matrix systems have been investigated to modulate the release of this highly water-soluble drug.
Membrane Systems
Membrane-based systems control drug release by interposing a polymeric barrier between the drug and the surrounding medium.
Asymmetric Membrane Tablets:
One approach involves the development of asymmetric membrane (AM) tablets for the osmotically controlled release of triprolidine hydrochloride. nih.gov In a study, AM tablets were formulated using a 2³ factorial design to assess the impact of key formulation variables on drug release. nih.gov The independent variables were the concentration of cellulose (B213188) acetate (B1210297) butyrate (B1204436) (the polymer), the level of sorbitol (a pore-former), and the amount of sodium chloride (an osmogen). nih.gov
The in-vitro drug release was found to be inversely proportional to the polymer concentration and directly related to the concentration of the pore-former. nih.gov The inclusion of sodium chloride not only contributed to the osmotic pressure but also controlled drug release through a common ion effect, which modulates the solubility of the highly soluble triprolidine hydrochloride. nih.gov The optimized formulation demonstrated zero-order release kinetics, indicating a constant drug release rate over time. nih.gov Scanning electron microscopy confirmed the asymmetric nature of the membrane coating. nih.gov
Interactive Table: Formulation Variables of Triprolidine Hydrochloride Asymmetric Membrane Tablets
| Formulation Variable | Low Level | High Level | Effect on Release |
|---|---|---|---|
| Polymer Concentration (Cellulose Acetate Butyrate) | --- | --- | Inverse |
| Pore Former (Sorbitol) | --- | --- | Direct |
This table illustrates the relationship between formulation components and the release of triprolidine hydrochloride in an asymmetric membrane tablet system.
Ethylene-Vinyl Acetate (EVA) Copolymer Membranes:
The permeability of triprolidine through ethylene-vinyl acetate (EVA) copolymer membranes has also been studied. nih.gov Research showed that the permeation rate of the drug was proportional to the volume fraction of polyethylene (B3416737) glycol (PEG) 400, which was used as a solubilizer. nih.gov A linear relationship was observed between the permeation rate and the reciprocal of the membrane thickness. nih.gov Increasing the vinyl acetate content in the EVA copolymer also led to an increased drug release rate and permeability coefficient. nih.gov
Matrix Systems
In matrix systems, the drug is dispersed within a polymer matrix that controls its release.
Ethylene-Vinyl Acetate (EVA) Matrix:
Triprolidine-containing matrices have been fabricated using EVA copolymer. nih.gov The release of the drug from these matrices was influenced by several factors. The release rate increased with higher volumes of PEG 400, elevated temperatures, and increased drug loading. nih.gov The addition of plasticizers, such as alkyl citrates and phthalates, was found to enhance drug release by creating a more porous membrane structure. nih.gov Tetra ethyl citrate (B86180) was identified as the most effective plasticizer, showing a significant enhancement factor. nih.gov The release of triprolidine from the EVA matrix followed a diffusion-controlled model, where the amount of drug released is proportional to the square root of time. nih.gov
Poly(4-methyl-1-pentene) (TPX) Matrix:
The potential of using poly(4-methyl-1-pentene) (TPX) membranes and matrices for the controlled transdermal delivery of triprolidine has been explored. nih.gov Due to the brittle nature of TPX, plasticizers were incorporated into the membrane fabrication. nih.gov The solubility of triprolidine increased with a higher volume fraction of PEG 400 in saline, and the permeation rate through the TPX membrane was proportional to the PEG 400 volume. nih.gov In the TPX matrix system, the drug release rate was found to increase with higher temperatures and drug concentrations. nih.gov Among the plasticizers tested, tetra ethyl citrate (TEC) demonstrated the most significant enhancing effect. nih.gov
Hydrophilic and Hydrophobic Polymer Matrices:
Various hydrophilic and hydrophobic polymers are commonly used to develop controlled-release matrix tablets. nih.govscielo.br Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) swell upon contact with aqueous media to form a gel layer that controls drug release through diffusion and erosion. nih.gov Hydrophobic polymers create an inert matrix from which the drug diffuses out after being dissolved by a solvent. nih.gov The choice of polymer and its concentration are critical in modulating the drug release profile. scielo.br
Interactive Table: Factors Influencing Triprolidine Release from Polymer Matrices
| Matrix Type | Influencing Factor | Effect on Release Rate |
|---|---|---|
| Ethylene-Vinyl Acetate (EVA) | PEG 400 Volume Fraction | Increase |
| Ethylene-Vinyl Acetate (EVA) | Temperature | Increase |
| Ethylene-Vinyl Acetate (EVA) | Drug Loading | Increase |
| Ethylene-Vinyl Acetate (EVA) | Plasticizers (e.g., Tetra ethyl citrate) | Increase |
| Poly(4-methyl-1-pentene) (TPX) | Temperature | Increase |
| Poly(4-methyl-1-pentene) (TPX) | Drug Concentration | Increase |
This table summarizes the key factors affecting the release of triprolidine from different polymer matrix systems based on research findings.
Q & A
Q. What analytical methods are recommended for quantifying triprolidine hydrate hydrochloride in tablet formulations?
this compound can be quantified using ultraviolet (UV) spectrophotometry or high-performance liquid chromatography (HPLC). For UV analysis, dissolve the compound in 0.1 N HCl and measure absorbance at 232–235 nm, adjusting for hydration state differences using molecular weight corrections (e.g., 332.88 for monohydrate vs. 314.86 for anhydrous form) . HPLC methods, such as reverse-phase (RP-HPLC) with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.2), provide higher specificity for multi-component formulations, with retention times around 3–4 minutes .
Q. How can structural characterization of this compound be performed?
Key techniques include:
- UV Spectroscopy : Compare λmax values in solvents like 0.1 N HCl (232 nm), methanol (235 nm), or 0.1 N NaOH (234 nm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., pyrrolidine ring, aromatic C-H stretches) .
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyridine ring (δ 8.3–8.5 ppm), methylphenyl groups (δ 2.3 ppm), and pyrrolidine protons (δ 1.5–3.0 ppm) .
Q. What in vitro models are suitable for evaluating triprolidine’s antihistamine activity?
Use histamine H1 receptor-binding assays with cell membranes expressing HRH1. Measure competitive inhibition via radioligand displacement (e.g., [³H]-pyrilamine) and calculate IC50 values. For functional assays, monitor histamine-induced calcium flux in HeLa cells .
Advanced Research Questions
Q. How can hydration state discrepancies impact quantification, and how are they resolved?
Hydration state (monohydrate vs. anhydrous) affects molecular weight (332.88 vs. 314.86). During HPLC or fluorescence assays, apply correction factors in calculations:
Quantity (mg) = (332.88/314.86) × (TC/D) × (IU/IS)
where T = labeled quantity, C = standard concentration, and IU/IS = fluorescence intensities . Pre-dry samples or use Karl Fischer titration to determine water content .
Q. What experimental design is optimal for stability studies of triprolidine under thermal and photolytic stress?
- Thermal Stability : Incubate samples at 40–60°C for 4–8 weeks in controlled humidity chambers. Monitor degradation via HPLC and identify byproducts (e.g., pyridine derivatives) .
- Photostability : Expose to UV light (320–400 nm) in ICH-compliant chambers. Use cyclodextrin or glucose as stabilizers to reduce photodegradation by 20–30% .
Q. How to resolve co-elution issues in RP-HPLC when analyzing triprolidine in combination drugs (e.g., with paracetamol)?
Optimize mobile phase pH (3.2) and buffer composition (0.1 M potassium dihydrogen phosphate with triethylamine). Adjust acetonitrile ratio (48–52%) to achieve baseline separation. Validate specificity via forced degradation studies (acid/alkaline hydrolysis) .
Q. What strategies address contradictions in published solubility data for this compound?
Solubility varies with pH and solvent polarity. For example:
- Water : ~50 mg/mL at pH 3.0 (due to HCl salt solubility).
- DMSO : >10 mg/mL for in vitro assays . Replicate experiments under standardized conditions (temperature, ionic strength) and report detailed methodology to mitigate discrepancies .
Methodological Challenges
Q. How to validate a spectrophotometric method for triprolidine in capsules using ion-pair complex formation?
- Reagents : Bromocresol purple in phosphate-citrate buffer (pH 6.0) forms a chloroform-extractable ion pair.
- Validation Parameters :
Q. What are best practices for synthesizing this compound with high purity?
React equimolar triprolidine free base with HCl in ethanol. Purify via recrystallization (ethanol:water, 3:1) and confirm purity by melting point (195–198°C) and HPLC (≥99.5%). Characterize intermediates (e.g., (Z)-isomer) via chiral chromatography .
Q. How to design a preclinical study evaluating triprolidine’s anticholinergic side effects?
Use murine models to assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
